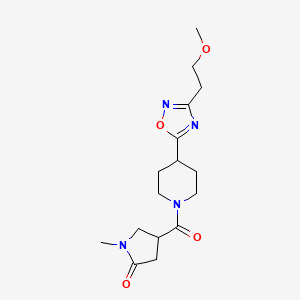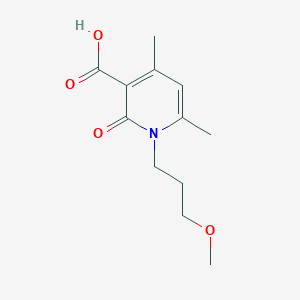
4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as DMFZ or DBPR108, and it has been shown to possess promising biological activities that make it a potential candidate for drug development.
作用機序
The mechanism of action of DMFZ is not fully understood, but it has been suggested that DMFZ exerts its biological activity through the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a critical role in the regulation of gene expression, and the inhibition of these enzymes has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DMFZ has been shown to possess significant biochemical and physiological effects. In vitro studies have demonstrated that DMFZ inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, DMFZ has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of DMFZ is its potent biological activity against cancer cells and its anti-inflammatory properties. Additionally, DMFZ exhibits relatively low toxicity in vitro, making it a potential candidate for drug development. However, the limitations of DMFZ include its low solubility in water, which makes it difficult to administer in vivo, and its limited bioavailability.
将来の方向性
There are several future directions for the study of DMFZ. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of DMFZ. Additionally, further studies are needed to elucidate the mechanism of action of DMFZ and to identify its molecular targets. Moreover, the in vivo efficacy and safety of DMFZ need to be evaluated in animal models to determine its potential as a therapeutic agent for cancer and inflammatory diseases. Finally, the development of novel formulations and drug delivery systems may improve the bioavailability and solubility of DMFZ, making it a more viable candidate for drug development.
合成法
The synthesis of DMFZ involves the reaction of 4-aminobenzamide with 4-methoxy-7-methyl-1,3-benzothiazol-2-yl isothiocyanate, followed by the reaction of the resulting intermediate with dimethyl sulfamide. The reaction yields DMFZ as a yellow solid, which can be purified by recrystallization.
科学的研究の応用
DMFZ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DMFZ has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, DMFZ has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-11-5-10-14(25-4)15-16(11)26-18(19-15)20-17(22)12-6-8-13(9-7-12)27(23,24)21(2)3/h5-10H,1-4H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMZHJAGLSPGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2457582.png)




![(E)-4-(Dimethylamino)-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]but-2-enamide](/img/structure/B2457592.png)

![2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2457596.png)

![N-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2457598.png)
![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457602.png)

![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)